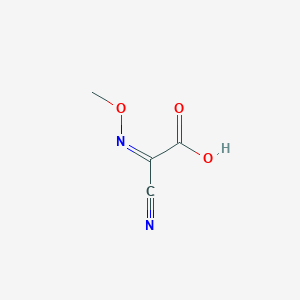

2-Cyano-2-(methoxyimino)acetic acid

Description

Contextual Background and Chemical Classifications

2-Cyano-2-(methoxyimino)acetic acid, identified by the CAS Number 57336-69-3, is a multifunctional organic molecule. chemscene.com Its structure incorporates several important functional groups: a nitrile (cyano group), an oxime ether (methoxyimino group), and a carboxylic acid. chemscene.com This combination of functionalities places it within several chemical classes and dictates its reactivity and applications. The IUPAC name for this compound is (2Z)-2-cyano-2-(methoxyimino)acetic acid. nih.gov

The presence of both a nucleophilic nitrogen atom in the cyano group and an electrophilic carbon atom, along with the acidic proton of the carboxylic acid, allows for a diverse range of chemical transformations. The methoxyimino group plays a crucial role in the stereochemistry of its derivatives, which is often vital for their biological activity.

Table 1: Chemical Properties of 2-Cyano-2-(methoxyimino)acetic acid

| Property | Value |

|---|---|

| Molecular Formula | C4H4N2O3 nih.gov |

| Molecular Weight | 128.09 g/mol chemscene.comnih.gov |

| Boiling Point | 236.8±23.0 °C (Predicted) chemicalbook.com |

| Density | 1.30±0.1 g/cm3 (Predicted) chemicalbook.com |

| pKa | 1.74±0.41 (Predicted) guidechem.com |

| LogP | -0.40302 chemscene.com |

This table is interactive. Click on the headers to sort the data.

Significance of 2-Cyano-2-(methoxyimino)acetic acid in Synthetic Chemistry Research

The primary significance of 2-Cyano-2-(methoxyimino)acetic acid in synthetic chemistry lies in its role as a crucial intermediate for the synthesis of third-generation cephalosporin (B10832234) antibiotics. google.comnih.gov These β-lactam antibiotics are characterized by a broad spectrum of activity against Gram-negative bacteria. nih.gov The methoxyimino group, in particular, is a key structural feature in many of these antibiotics, contributing to their stability against β-lactamase enzymes produced by resistant bacteria.

Research has demonstrated its utility in the synthesis of the side chains of prominent cephalosporins. For instance, it is a precursor to the 2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid moiety, which is a common side chain in antibiotics like cefotaxime (B1668864) and ceftriaxone. google.com The synthesis of these side chains often involves the reaction of 2-Cyano-2-(methoxyimino)acetic acid or its derivatives with other reagents to construct the aminothiazole ring.

Furthermore, its derivatives are explored in the development of novel agrochemicals. For example, it is a known transformation product of the fungicide Cymoxanil (B33105). nih.gov The reactivity of its functional groups allows for the creation of a wide array of derivatives with potential applications in various fields of chemical research. The synthesis of related compounds, such as 2-methoxyimino-2-furyl acetic acid ammonium (B1175870) salt, another important intermediate, highlights the versatility of the methoxyimino acetic acid scaffold. google.comgoogle.com

The development of efficient synthetic routes to 2-Cyano-2-(methoxyimino)acetic acid and its derivatives is an active area of research. These efforts aim to improve yields, reduce the use of hazardous reagents, and make the production of essential medicines more sustainable and cost-effective.

Properties

Molecular Formula |

C4H4N2O3 |

|---|---|

Molecular Weight |

128.09 g/mol |

IUPAC Name |

(2Z)-2-cyano-2-methoxyiminoacetic acid |

InChI |

InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8)/b6-3- |

InChI Key |

LWZMFXQOIDFKQJ-UTCJRWHESA-N |

Isomeric SMILES |

CO/N=C(/C#N)\C(=O)O |

Canonical SMILES |

CON=C(C#N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyano 2 Methoxyimino Acetic Acid

Fundamental Synthetic Pathways to 2-Cyano-2-(methoxyimino)acetic acid

The foundational methods for preparing 2-Cyano-2-(methoxyimino)acetic acid typically involve two main strategies: the direct condensation of cyanoacetamide with a methoxyamine source or the transformation of a pre-formed hydroxyimino intermediate.

A direct and common approach to 2-Cyano-2-(methoxyimino)acetic acid involves the condensation reaction between a cyanoacetic acid derivative, such as cyanoacetamide, and a methoxyimino-providing reagent. This reaction is generally carried out under either acidic or basic catalysis. The process often utilizes cyanoacetamide, a commercially available starting material. google.com Cyanoacetamide itself can be synthesized by reacting cyanoacetic acid with a substituted urea (B33335) in the presence of a dehydrating agent like acetic anhydride. google.com

The reaction of cyanoacetamide with a nitrite (B80452) salt, such as sodium nitrite, in the presence of an acid, leads to the formation of a 2-cyano-2-hydroxyiminoacetamide intermediate. google.com This intermediate can then be methylated.

An alternative and widely used pathway involves the initial synthesis of 2-Cyano-2-(hydroxyimino)acetamide (B1623587), which is then converted to the target methoxyimino compound. The formation of 2-Cyano-2-(hydroxyimino)acetamide can be achieved by reacting cyanoacetamide with a nitrite salt, like sodium nitrite, in the presence of an acid such as acetic acid. google.comekb.eg This reaction is a nitrosation process. ekb.eg

Once the 2-Cyano-2-(hydroxyimino)acetamide is formed, the hydroxyl group of the oxime is methylated. This is typically accomplished using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate. The methylation can also be carried out by adjusting the pH of the reaction mixture containing the sodium salt of 2-cyano-2-hydroxyiminoacetamide to between 7 and 9 and then adding dimethyl sulfate. google.com This subsequent alkylation can often be performed without isolating the intermediate salt. google.com

| Starting Material | Reagent(s) | Intermediate | Product |

| Cyanoacetamide | 1. Sodium nitrite, Acetic acid | 2-Cyano-2-(hydroxyimino)acetamide | 2-Cyano-2-(methoxyimino)acetic acid |

| 2. Dimethyl sulfate, Base |

Advanced Synthetic Approaches and Process Optimization for 2-Cyano-2-(methoxyimino)acetic acid

As the demand for 2-Cyano-2-(methoxyimino)acetic acid and its derivatives grows, particularly in the agrochemical sector, the development of more efficient, stereoselective, and scalable synthetic methods has become crucial.

The oxime group in 2-Cyano-2-(methoxyimino)acetic acid can exist as two geometric isomers, (E) and (Z). The specific stereoisomer produced can be of critical importance, as different isomers can exhibit different biological activities. For instance, in the synthesis of the fungicide cymoxanil (B33105), which is a derivative, only the (E)-diastereomer is formed. researchgate.net

Controlling the E/Z isomerism is a key aspect of advanced synthesis. The synthesis of 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea has been shown to yield only the E-configuration. researchgate.net In some cases, specific reaction conditions or the use of particular reagents can favor the formation of one isomer over the other. For example, the sodium salt of 2-cyano-2-oximinoacetamide has been isolated as the (E)-isomer. google.com Furthermore, methods have been developed to improve the selectivity for the cis (or Z) structure, such as using ultraviolet irradiation. google.com

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of 2-Cyano-2-(methoxyimino)acetic acid. Both acidic and basic catalysis are commonly employed in the condensation steps. For instance, the alkylation of 2-cyanoacetamide (B1669375) can be catalyzed by triethylamine (B128534). researchgate.net

Scaling up the synthesis of 2-Cyano-2-(methoxyimino)acetic acid from the laboratory to an industrial scale presents several challenges that require careful process optimization. Key considerations include reaction temperature control, solvent selection, and minimizing side reactions and waste. For example, during the methylation of 2-cyano-2-oximinoacetamide, maintaining the temperature between 0–5°C is crucial to minimize side reactions, and excessively high temperatures (above 40°C) can lead to undesired N-alkylation byproducts.

Process optimization also focuses on improving yield and purity while reducing costs. This can involve the development of one-pot synthesis procedures to avoid the isolation of intermediates, which can streamline the process and reduce waste. google.com Furthermore, the use of high-throughput experimentation and machine learning is an emerging trend in optimizing organic syntheses, allowing for the rapid screening of reaction conditions to find the global optimum. beilstein-journals.orgsemanticscholar.org The development of autonomous self-optimizing flow reactors also represents a significant advancement in the process optimization of chemical reactions. beilstein-journals.orgsemanticscholar.org

Industrial-Scale Synthesis Considerations for 2-Cyano-2-(methoxyimino)acetic acid

Continuous Flow Reactor Applications

The application of continuous flow technology to the synthesis of 2-Cyano-2-(methoxyimino)acetic acid is an area of growing interest, driven by the potential for improved safety, consistency, and scalability. While specific literature detailing a fully developed continuous flow process for this exact molecule is limited, the principles of flow chemistry can be applied to its key synthetic steps, namely the oximation of a cyanoacetic acid derivative.

Continuous flow systems, which involve pumping reactants through coils or packed-bed reactors, offer precise control over reaction parameters such as temperature, pressure, and residence time. For the synthesis of oximes, this can be particularly advantageous. A hypothetical continuous flow setup for producing 2-Cyano-2-(methoxyimino)acetic acid could involve the following stages:

Reactant Introduction: Solutions of a suitable precursor, such as ethyl cyanoacetate, and a nitrosating agent (e.g., sodium nitrite in an acidic medium) would be continuously introduced into the system using precision pumps.

Mixing: The reactant streams would converge in a micro-mixer to ensure rapid and efficient mixing, which is crucial for controlling the reaction selectivity and minimizing side-product formation.

Reaction Coil: The mixed reactants would then flow through a temperature-controlled reactor coil. The residence time in this coil would be carefully optimized to ensure complete conversion to the intermediate oxime.

In-line Quenching and Work-up: The product stream could then be mixed with a quenching agent to stop the reaction, followed by in-line liquid-liquid extraction to separate the product.

Methylation: The subsequent methylation step to form the methoxyimino group could also be integrated into a continuous flow process, where the intermediate oxime is mixed with a methylating agent in a second reactor module.

The benefits of such a system would include enhanced safety by minimizing the accumulation of potentially unstable intermediates, improved yield and purity through precise control of reaction conditions, and the potential for automated, continuous production.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis

| Parameter | Value | Purpose |

| Reactor Type | Coiled Tubing Reactor | Provides high surface-area-to-volume ratio for efficient heat transfer. |

| Flow Rate | 0.1 - 10 mL/min | To control residence time and production rate. |

| Temperature | 0 - 50 °C | To control reaction kinetics and minimize decomposition. |

| Residence Time | 1 - 20 minutes | To ensure complete conversion of starting materials. |

| Pressure | 1 - 10 bar | To suppress solvent boiling and control gas evolution. |

Reactivity and Chemical Transformations of 2 Cyano 2 Methoxyimino Acetic Acid

Core Reaction Profiles of 2-Cyano-2-(methoxyimino)acetic acid

The core reactivity of 2-Cyano-2-(methoxyimino)acetic acid encompasses a range of transformations that leverage its functional groups to build more complex molecular architectures. These include nucleophilic attacks on the cyano group, condensation reactions leading to heterocyclic systems, and various cyclization pathways.

The cyano group in 2-Cyano-2-(methoxyimino)acetic acid features an electrophilic carbon atom, making it susceptible to attack by nucleophiles. While direct substitution of the entire cyano group is uncommon under typical conditions, the group readily participates in addition reactions, which can be followed by further transformations. The triple bond of the nitrile can be attacked by strong nucleophiles like Grignard reagents. This reaction initially forms an imine salt upon workup, which is then hydrolyzed to yield a ketone, effectively converting the cyano group into a carbonyl-containing moiety. libretexts.org

Another significant reaction is the hydrolysis of the cyano group. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, transforming 2-Cyano-2-(methoxyimino)acetic acid into methoxyiminomalonic acid. Alternatively, partial hydrolysis can yield the corresponding primary amide, 2-carbamoyl-2-(methoxyimino)acetic acid. libretexts.org Reduction of the cyano group, typically with powerful reducing agents like lithium aluminum hydride (LiAlH₄), yields a primary amine, leading to the formation of 3-amino-2-(methoxyimino)propanoic acid derivatives. libretexts.org

Table 1: Nucleophilic Reactions at the Cyano Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Grignard Reaction | R-MgX, then H₃O⁺ | Ketone |

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Partial Hydrolysis | H₂O₂, OH⁻ | Primary Amide |

2-Cyano-2-(methoxyimino)acetic acid is a key building block for the synthesis of various nitrogen-containing heterocycles through condensation reactions. These reactions typically involve the carboxylic acid function and often the activated methylene (B1212753) character implicitly present in its synthetic precursors like cyanoacetamide. The compound can react with binucleophiles, such as hydrazines or ureas, to construct ring systems.

For instance, condensation of its activated derivatives (like esters or the acid chloride) with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives. The reaction of cyanoacetic acid hydrazide (a related precursor) with diketones like acetylacetone (B45752) is a well-established method for synthesizing pyrazoles. researchgate.net By analogy, derivatives of 2-Cyano-2-(methoxyimino)acetic acid can react with N,N-binucleophiles to form five- or six-membered heterocyclic rings. For example, reaction with substituted hydrazines can yield pyrazolidinone systems, and reaction with amidines can lead to pyrimidine (B1678525) derivatives. researchgate.netgoogle.com

Table 2: Heterocycle Formation via Condensation

| Binucleophile | Heterocyclic Product |

|---|---|

| Hydrazine (R-NHNH₂) | Pyrazolidinone derivative |

| Amidines (RC(=NH)NH₂) | Pyrimidine derivative |

| Hydroxylamine (NH₂OH) | Isoxazole derivative |

While intermolecular reactions are more commonly documented, the functional group array in derivatives of 2-Cyano-2-(methoxyimino)acetic acid allows for intramolecular cyclization reactions. For example, if the amide of 2-Cyano-2-(methoxyimino)acetic acid is prepared with an amine that contains a suitably positioned nucleophilic group, subsequent intramolecular cyclization can occur.

A hypothetical example would involve the formation of an amide with ethanolamine. The resulting N-(2-hydroxyethyl) amide could potentially undergo an intramolecular cyclization where the hydroxyl group attacks the electrophilic cyano carbon, leading to the formation of a substituted oxazoline (B21484) ring system after dehydration. The feasibility and outcome of such cyclizations depend heavily on reaction conditions and the nature of the substituent chain. Research on related β-functional nitriles has shown that such intramolecular pathways are viable for constructing a wide array of heterocyclic systems. researchgate.netekb.eg

Derivatization Strategies of 2-Cyano-2-(methoxyimino)acetic acid

The carboxylic acid moiety is the most common site for derivatization, allowing for the synthesis of activated acyl compounds, esters, and amides, which are often intermediates for more complex targets, including agrochemicals and pharmaceuticals. google.com

The conversion of the carboxylic acid to a more reactive carboxylic acid halide, typically an acid chloride, is a standard and crucial transformation. This is generally achieved by treating 2-Cyano-2-(methoxyimino)acetic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). amazonaws.com

The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. The resulting 2-Cyano-2-(methoxyimino)acetyl chloride is a highly reactive intermediate, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles like alcohols, amines, and carbanions. orgsyn.org

Table 3: Synthesis of 2-Cyano-2-(methoxyimino)acetyl chloride

| Reagent | Conditions | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Often neat or in an inert solvent (e.g., DCM, Toluene), sometimes with a catalytic amount of DMF | SO₂(g), HCl(g) |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM), catalytic DMF | CO(g), CO₂(g), HCl(g) |

The synthesis of esters and amides from 2-Cyano-2-(methoxyimino)acetic acid is fundamental to its application in synthetic chemistry.

Esterification: Esters are typically prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). google.com The reaction is an equilibrium process, and water is usually removed, for example by azeotropic distillation, to drive the reaction towards the product. google.com Alternatively, esters can be formed under milder conditions by first converting the acid to its acid chloride and then reacting it with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl produced.

Amidation: Amides are synthesized by reacting 2-Cyano-2-(methoxyimino)acetic acid with a primary or secondary amine. Direct reaction requires high temperatures to drive off water and can be inefficient. More commonly, the reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-carbonyldiimidazole (CDI). amazonaws.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The most efficient method for amide synthesis is often the reaction of the pre-formed acid chloride with the desired amine, which is typically a rapid and high-yielding reaction at or below room temperature. google.com This pathway is used in the synthesis of various biologically active compounds, including fungicides like cymoxanil (B33105).

Table 4: Synthesis of Esters and Amides

| Derivative | Synthesis Method | Reagents |

|---|---|---|

| Ester | Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) |

| Ester | Via Acid Chloride | Alcohol (R-OH), Base (e.g., Pyridine) |

| Amide | Direct Condensation | Amine (R-NH₂), Heat |

| Amide | Using Coupling Agents | Amine (R-NH₂), Coupling Agent (e.g., DCC, CDI) |

Reactions with Diverse Nucleophiles

The reactivity of 2-Cyano-2-(methoxyimino)acetic acid is largely dictated by the presence of its key functional groups: a carboxylic acid, a cyano group, and a methoxyimino moiety. The carboxylic acid group can be readily activated to facilitate nucleophilic acyl substitution, a cornerstone of its synthetic utility.

A prominent example of this reactivity is its crucial role in the synthesis of third-generation cephalosporin (B10832234) antibiotics, such as cefpodoxime (B17579) proxetil. researchgate.netnih.govresearchgate.netnih.gov In these synthetic routes, the carboxylic acid of 2-Cyano-2-(methoxyimino)acetic acid (or a protected derivative) is activated, often by conversion to an acid chloride or an active ester. rsc.orgchemijournal.com This activated form then readily reacts with the primary amino group of the 7-aminocephalosporanic acid (7-ACA) nucleus. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the activated acid and leading to the formation of an amide bond. ias.ac.in This particular transformation underscores the importance of nitrogen nucleophiles in the reaction chemistry of 2-Cyano-2-(methoxyimino)acetic acid.

While the reactions with amine nucleophiles are well-documented in the context of pharmaceutical synthesis, the broader reactivity with other classes of nucleophiles is also of significant interest. The electrophilic nature of the carbonyl carbon, once activated, suggests that it can react with a variety of nucleophiles.

Table 1: Reactivity of Activated 2-Cyano-2-(methoxyimino)acetic acid with Nucleophiles

| Nucleophile Type | Example Nucleophile | Expected Product Type |

| Nitrogen Nucleophile | Primary Amine (e.g., 7-ACA) | Amide |

| Oxygen Nucleophile | Alcohol | Ester |

| Sulfur Nucleophile | Thiol | Thioester |

The interaction with oxygen-based nucleophiles, such as alcohols, would lead to the formation of corresponding esters. Similarly, sulfur nucleophiles, like thiols, are expected to yield thioesters. msu.edu The efficiency of these reactions would likely depend on the reaction conditions, including the choice of activating agent for the carboxylic acid and the nucleophilicity of the attacking species.

Complexation Chemistry of 2-Cyano-2-(methoxyimino)acetic acid as an Oximinoacetate Ligand

Beyond its role in organic transformations, 2-Cyano-2-(methoxyimino)acetic acid, upon deprotonation to 2-cyano-2-(methoxyimino)acetate, can function as a versatile ligand in coordination chemistry. The presence of multiple potential donor atoms—the carboxylate oxygens, the nitrogen of the cyano group, and the nitrogen and oxygen of the oximino group—allows for various coordination modes with metal ions.

Coordination Interactions with Transition Metal Ions

The deprotonated form of 2-Cyano-2-(methoxyimino)acetic acid, the oximinoacetate anion, can engage in coordination with a variety of transition metal ions. The specific coordination mode is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. The carboxylate group provides a classic bidentate or bridging coordination site. Furthermore, the nitrogen atom of the oxime group is a potential coordination site, and in some cases, the oxygen of the oxime can also participate in binding.

While specific studies on the coordination complexes of 2-Cyano-2-(methoxyimino)acetate are not extensively reported in readily available literature, the coordination behavior of structurally related oximinoacetate ligands provides valuable insights. For instance, studies on the coordination of 2-cyano-2-(hydroxyimino)acetamide (B1623587), a closely related ligand, have shown its ability to form stable complexes with transition metals like copper(II) and nickel(II). nih.gov In these complexes, the deprotonated oxime nitrogen and the amide oxygen are often involved in coordination.

Structural Analysis of Metal Complexes of Oximinoacetates

The definitive elucidation of the coordination environment in metal complexes relies on single-crystal X-ray diffraction studies. While a crystal structure for a complex of 2-Cyano-2-(methoxyimino)acetic acid itself is not prominently available, analysis of related structures offers a predictive framework.

A study on a nickel(II) complex with the analogous ligand 2-cyano-2-(hydroxyimino)acetamide revealed the formation of polynuclear complexes. researchgate.net In these structures, the cyanoxime dianions act as bridging ligands, connecting multiple metal centers. Specifically, dimeric and trimeric complexes were identified, where the bridging occurs through the nitrogen and oxygen atoms of the oximino group. researchgate.net This suggests that 2-cyano-2-(methoxyimino)acetate could also form intricate polynuclear architectures.

Table 2: Potential Coordination Modes of 2-Cyano-2-(methoxyimino)acetate

| Coordination Mode | Potential Donor Atoms Involved |

| Monodentate | One carboxylate oxygen |

| Bidentate Chelating | Both carboxylate oxygens |

| Bidentate Bridging | Carboxylate group bridging two metal centers |

| Oximino-N Coordination | Nitrogen of the methoxyimino group |

| Mixed-donor Chelation | Carboxylate oxygen and oximino nitrogen |

The structural analysis of such complexes is crucial for understanding their magnetic and electronic properties, which can be of interest for applications in materials science and catalysis. The specific geometry adopted by the metal ion (e.g., octahedral, tetrahedral, square planar) will be dictated by the coordination number and the nature of the ligand field imposed by the oximinoacetate and any other co-ligands. chemrevlett.com

Computational and Theoretical Investigations of 2 Cyano 2 Methoxyimino Acetic Acid

Quantum Chemical Calculations on Electronic Structure and Energetics

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations can determine a wide range of molecular properties, from the geometry of the molecule to its energetic landscape.

Computed Properties of 2-Cyano-2-(methoxyimino)acetic acid

Basic molecular properties can be calculated and are available in chemical databases. These provide a foundational dataset for theoretical studies.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₃ | PubChem |

| Molecular Weight | 128.09 g/mol | PubChem |

| IUPAC Name | (2Z)-2-cyano-2-methoxyiminoacetic acid | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bonds | 2 | PubChem |

| Topological Polar Surface Area | 82.7 Ų | PubChem |

| XLogP3 | 0.4 | PubChem |

This table is generated from data available on PubChem for CID 14075615. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. nih.govnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce electronic transitions. This often correlates with higher polarizability and a greater propensity to engage in chemical reactions.

For 2-Cyano-2-(methoxyimino)acetic acid, a theoretical FMO analysis would reveal the distribution of these orbitals across the molecule. The electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups, along with the methoxyimino (-N-OCH₃) group, would significantly influence the energies and localizations of the HOMO and LUMO. It is expected that the HOMO would have significant contributions from the oxygen and nitrogen atoms, while the LUMO would likely be centered around the π-systems of the cyano and carbonyl groups.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting the electronic absorption spectra (UV-Vis) of molecules. materialsciencejournal.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

The predicted UV-Vis spectrum for 2-Cyano-2-(methoxyimino)acetic acid would likely show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions typically have higher intensity and occur at shorter wavelengths, associated with the C=N and C=O double bonds. The n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are generally weaker and appear at longer wavelengths. The solvent environment can also be modeled to predict solvatochromic shifts (shifts in λmax due to the solvent). For instance, studies on similar structures show that absorption maxima can shift depending on the polarity of the solvent. materialsciencejournal.org

2-Cyano-2-(methoxyimino)acetic acid possesses several rotatable single bonds, leading to different possible conformations (spatial arrangements of atoms). Conformational analysis involves calculating the potential energy surface of the molecule as a function of bond rotations to identify the most stable conformers. The relative energies of these conformers determine their population at a given temperature. The two primary rotatable bonds in this molecule are the C-C bond and the N-O bond of the methoxyimino group.

Furthermore, the molecule can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For 2-Cyano-2-(methoxyimino)acetic acid, the primary tautomerism would involve the carboxylic acid group. Computational calculations can predict the relative energies of these tautomers, thereby determining the most stable form and the equilibrium constant between them. The stability is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituent groups.

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical chemistry provides invaluable tools for mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are directly related to the reaction kinetics.

For 2-Cyano-2-(methoxyimino)acetic acid, theoretical studies could investigate various reactions, such as its synthesis, decomposition, or its role as a precursor in more complex syntheses, for example, in the formation of certain cephalosporin (B10832234) antibiotics where a similar moiety is present. scilit.com Such studies can clarify reaction stereoselectivity and regioselectivity by comparing the activation barriers of different possible pathways.

Advanced Computational Methods in Theoretical Chemistry

Modern computational chemistry leverages a variety of sophisticated methods to achieve high accuracy in predicting molecular properties.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. mdpi.com Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.gov

For 2-Cyano-2-(methoxyimino)acetic acid, DFT would be the method of choice for:

Geometry Optimization: Finding the most stable three-dimensional structure of the molecule.

Vibrational Frequency Analysis: Predicting the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure.

Calculation of Electronic Properties: Determining properties such as dipole moment, polarizability, and the distribution of electronic charge (e.g., through Natural Bond Orbital analysis).

Thermodynamic Properties: Calculating enthalpy, entropy, and Gibbs free energy, which are crucial for understanding reaction spontaneity and equilibria.

Studies on related acetic acid derivatives have successfully used DFT to analyze molecular structures, vibrational spectra, and electronic properties, demonstrating the power of this method. mdpi.com

Molecular Dynamics (MD) Simulations

For a molecule like 2-Cyano-2-(methoxyimino)acetic acid, MD simulations could be employed to explore several key aspects. A primary application would be to study its conformational landscape. The molecule possesses rotational freedom around several single bonds, including the C-C bond linking the carboxylic acid and the cyano(methoxyimino) group, and the N-O bond of the methoxyimino group. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers between them. This information is crucial for understanding how the molecule might present itself for interaction with other molecules, such as a biological receptor.

In the context of its potential biological activity, MD simulations would be instrumental in studying its binding to a target protein. Although the specific targets of this compound are not the focus here, if a target were identified, MD simulations could elucidate the dynamics of the binding process, the stability of the resulting complex, and the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces) that govern the recognition and binding. Such simulations are routinely used in drug discovery to understand the mechanism of action of antibiotics containing the methoxyimino group, like cefotaxime (B1668864) and ceftriaxone.

To perform an MD simulation of 2-Cyano-2-(methoxyimino)acetic acid, a force field would first need to be developed or adapted. A force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. These parameters would define bond lengths, bond angles, dihedral angles, and non-bonded interactions for the atoms in the molecule. The quality of the force field is critical for the accuracy of the simulation.

Multiscale Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

There is a scarcity of published research detailing the application of multiscale Quantum Mechanics/Molecular Mechanics (QM/MM) methods specifically to 2-Cyano-2-(methoxyimino)acetic acid. However, the utility of QM/MM approaches for this class of molecule can be understood from their application to more complex systems, such as enzymes that interact with substrates containing similar functional groups.

QM/MM methods are a powerful computational tool that combines the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). In a QM/MM simulation, a small, chemically significant part of the system (e.g., the region where a chemical reaction occurs) is treated with a high-level QM method, while the remainder of the system (e.g., the surrounding solvent or protein) is described by a more computationally efficient MM force field. This hybrid approach allows for the study of chemical processes in large, complex environments that would be computationally prohibitive to treat entirely with QM methods.

For 2-Cyano-2-(methoxyimino)acetic acid, a QM/MM approach would be particularly useful for investigating its chemical reactivity. For instance, the deprotonation of the carboxylic acid group could be studied in detail. The carboxylic acid, the cyano group, and the methoxyimino group would constitute the QM region, allowing for an accurate description of the electronic rearrangements that occur during proton transfer. The surrounding solvent molecules would be treated with MM. This would provide a more realistic model of the solvation effects on the pKa of the acid than a purely QM calculation in the gas phase or with an implicit solvent model.

Another potential application of QM/MM would be to study the mechanism of a reaction involving 2-Cyano-2-(methoxyimino)acetic acid, for example, its hydrolysis or its reaction with a nucleophile. The reacting atoms and bonds would be included in the QM region, enabling the calculation of the reaction pathway, the identification of transition states, and the determination of activation energies. This level of detail is essential for a fundamental understanding of the molecule's chemical behavior.

In the context of its interaction with a biological target, QM/MM simulations could be used to model enzymatic reactions where 2-Cyano-2-(methoxyimino)acetic acid or a derivative acts as a substrate or an inhibitor. The active site of the enzyme and the substrate would be treated with QM, while the rest of the protein and solvent would be treated with MM. This would allow for the elucidation of the catalytic mechanism at an electronic level of detail.

Theoretical Approaches to Chemical Bonding in Oximinoacetates

The chemical bonding in oximinoacetates, such as 2-Cyano-2-(methoxyimino)acetic acid, is characterized by a combination of features arising from the carboxylic acid, the oxime, and the cyano functional groups. Theoretical approaches to understanding the bonding in this class of molecules involve considerations of orbital hybridization, resonance, and stereochemistry.

The carboxylic acid group (-COOH) is a planar moiety due to the sp² hybridization of the carbonyl carbon and the hydroxyl oxygen. libretexts.org This planarity allows for resonance stabilization of the carboxylate anion (–COO⁻) that forms upon deprotonation. libretexts.orglibretexts.org In the carboxylate anion, the negative charge is delocalized over the two oxygen atoms, resulting in two C-O bonds of equal length, which is a key feature of its electronic structure. libretexts.org The acidity of the carboxylic acid is influenced by the inductive effects of the neighboring substituents. In 2-Cyano-2-(methoxyimino)acetic acid, the electron-withdrawing nature of the cyano and methoxyimino groups is expected to increase the acidity of the carboxylic acid compared to acetic acid.

The oximino group (C=N-O-) introduces an element of stereoisomerism. The C=N double bond restricts rotation, leading to the possibility of syn and anti isomers (also referred to as Z and E isomers, respectively). researchgate.netchemistrywithdrsantosh.com The relative orientation of the substituents on the carbon and nitrogen atoms of the oxime determines the isomer. For 2-Cyano-2-(methoxyimino)acetic acid, the syn isomer would have the methoxy (B1213986) group and the carboxylic acid group on the same side of the C=N double bond, while the anti isomer would have them on opposite sides. The specific isomer can have a significant impact on the molecule's shape and its biological activity, as has been observed for cephalosporin antibiotics containing a methoxyimino group. nih.gov Computational studies can be used to determine the relative stabilities of the syn and anti isomers.

The cyano group (-C≡N) is a linear functional group with a triple bond between the carbon and nitrogen atoms. Its strong electron-withdrawing nature, through both induction and resonance, significantly influences the electronic properties of the rest of the molecule. This can affect the acidity of the carboxylic acid and the reactivity of the C=N bond.

Theoretical calculations, such as Density Functional Theory (DFT), can provide a detailed picture of the electronic structure of oximinoacetates. These calculations can be used to determine molecular orbital energies, electron density distributions, and electrostatic potentials. This information helps in understanding the reactivity of the molecule, identifying sites susceptible to nucleophilic or electrophilic attack, and rationalizing its spectroscopic properties. For example, the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's electron-donating and electron-accepting capabilities.

Below is a table summarizing some of the key functional groups and their relevance to the chemical bonding in 2-Cyano-2-(methoxyimino)acetic acid.

| Functional Group | Key Bonding Features | Theoretical Considerations |

| Carboxylic Acid | sp² hybridized carbonyl carbon and hydroxyl oxygen, leading to a planar structure. Resonance stabilization of the carboxylate anion. libretexts.orglibretexts.org | Calculation of pKa, analysis of inductive effects from neighboring groups, and visualization of resonance structures. |

| Methoxyimino | C=N double bond leading to syn and anti isomerism. researchgate.netchemistrywithdrsantosh.com | Determination of the relative energies of isomers, calculation of the rotational barrier around the C=N bond. |

| Cyano | Linear group with a C≡N triple bond. Strong electron-withdrawing character. | Analysis of its influence on the electronic properties of the molecule, such as the acidity of the carboxylic acid and the reactivity of the oximino group. |

A comprehensive theoretical analysis of the chemical bonding in 2-Cyano-2-(methoxyimino)acetic acid would involve integrating the understanding of these individual functional groups and their electronic interplay.

Environmental and Metabolic Pathways Involving 2 Cyano 2 Methoxyimino Acetic Acid

2-Cyano-2-(methoxyimino)acetic acid as an Environmental Transformation Product

2-Cyano-2-(methoxyimino)acetic acid, also known by its identifier IN-W3595, is not typically introduced directly into the environment. nih.gov Instead, it emerges as a product of the chemical or biological breakdown of more complex molecules, most notably agrochemicals. nih.gov Its detection in environmental matrices such as soil and water is a direct indicator of the degradation of these parent compounds. The formation of this acid is a key step in the environmental transformation pathway of certain fungicides, marking a transition to a more polar and often less biologically active compound.

Formation of 2-Cyano-2-(methoxyimino)acetic acid as a Metabolite of Agrochemicals (e.g., Cymoxanil)

The most well-documented origin of 2-Cyano-2-(methoxyimino)acetic acid in the environment is as a metabolite of the fungicide cymoxanil (B33105). nih.govnih.gov Cymoxanil, chemically known as 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide, is used to control diseases on a variety of crops. epa.gov Following its application, cymoxanil undergoes degradation in plants, soil, and water, leading to the formation of several metabolites, with 2-Cyano-2-(methoxyimino)acetic acid being a principal one. nih.gov

In metabolic studies on tomato plants, for instance, cymoxanil was found to degrade into glycine (B1666218) after being converted to 2-Cyano-2-(methoxyimino)acetic acid. nih.gov This indicates a metabolic pathway where the initial fungicide is broken down into smaller, more readily incorporated substances. nih.gov Similarly, in rat metabolism studies, cymoxanil is hydrolyzed to 2-Cyano-2-(methoxyimino)acetic acid, which is then further metabolized. nih.gov

Kinetics and Mechanisms of Hydrolytic Degradation of Parent Compounds Leading to 2-Cyano-2-(methoxyimino)acetic acid

The formation of 2-Cyano-2-(methoxyimino)acetic acid from its parent compounds, such as cymoxanil, is significantly driven by hydrolysis. The kinetics and mechanisms of this degradation have been the subject of detailed research. The hydrolysis of cymoxanil follows first-order kinetics, and one of the primary degradation pathways involves the direct cleavage of the C-1 amide bond, which results in the formation of 2-Cyano-2-(methoxyimino)acetic acid. nih.gov

This hydrolytic degradation is a critical abiotic process that dictates the persistence of the parent compound in the environment. epa.gov Studies have proposed competing degradation pathways for cymoxanil, with the direct cleavage to form 2-Cyano-2-(methoxyimino)acetic acid being one of the two major routes, accounting for a significant portion of its breakdown. nih.gov

Influence of Environmental Factors on Degradation Pathways (e.g., pH, Temperature)

The rate of hydrolytic degradation of parent compounds like cymoxanil, and consequently the formation of 2-Cyano-2-(methoxyimino)acetic acid, is heavily influenced by environmental conditions, particularly pH and temperature.

pH: The hydrolysis of cymoxanil is markedly pH-dependent. It is relatively stable in acidic conditions (pH 5) but degrades rapidly in neutral and alkaline environments. epa.gov Research has shown a dramatic increase in the degradation rate as the pH rises. For example, the half-life of cymoxanil is significantly shorter at pH 9 compared to pH 7 and pH 5. epa.govnih.gov This base-catalyzed hydrolysis is a key factor in the environmental fate of the fungicide. researchgate.net

Temperature: Temperature also plays a crucial role in the degradation kinetics. An increase in temperature accelerates the rate of cymoxanil hydrolysis. Studies have quantified this relationship using the Arrhenius equation, demonstrating a significant decrease in the half-life of the compound with a 10°C rise in temperature. nih.gov This indicates that in warmer climates or during summer months, the breakdown of the parent compound to form 2-Cyano-2-(methoxyimino)acetic acid will occur more rapidly.

Below is an interactive data table summarizing the effect of pH on the degradation half-life of cymoxanil.

| pH | Half-life (hours) |

| 5 | Stable |

| 7 | 34 |

| 9 | 0.52 (31 minutes) |

Data sourced from EPA Fact Sheet for Cymoxanil and a study on its degradation kinetics. epa.govnih.gov

Photochemical Degradation Studies Related to Oximinoacetates

Photodegradation, or the breakdown of compounds by light, is another important abiotic process that contributes to the transformation of oximinoacetates in the environment. nih.govuc.pt Most pesticides exhibit UV-Vis absorption bands at shorter UV wavelengths, making them susceptible to photolysis. uc.pt

While specific photochemical studies on 2-Cyano-2-(methoxyimino)acetic acid are limited, research on related oximino compounds and the parent fungicide cymoxanil provides valuable insights. Cymoxanil itself is known to photodegrade in water. epa.gov The process of direct photolysis involves the absorption of light energy by the pesticide molecule, leading to its excitation and subsequent chemical reactions such as bond cleavage. uc.pt

General studies on the photodegradation of pesticides on surfaces like soil and plants indicate that the process can be complex, influenced by the properties of the surface and the presence of other substances that can act as photosensitizers. nih.govresearchgate.net The UV-Vis absorption spectra of related compounds are crucial for understanding their photochemical behavior, as the ability to absorb light is a prerequisite for direct photolysis. researchgate.net For instance, studies on various p-nitrobenzoyl and p-pyridoyl ester conjugated oximes have shown their ability to photocleave DNA upon UV irradiation, a process dependent on their UV absorption characteristics. researchgate.net

Biochemical Interactions in Metabolic Processes (e.g., Enzyme and Protein Binding)

Once formed, 2-Cyano-2-(methoxyimino)acetic acid can participate in various biochemical processes. While specific studies on the enzyme and protein binding of this particular acid are not extensively detailed in publicly available literature, the metabolic fate of its parent compound, cymoxanil, offers some clues.

In a study on a sensitive strain of the fungus Botrytis cinerea, cymoxanil was rapidly metabolized through several enzymatic pathways. researchgate.net One of these pathways involves hydrolysis, which would lead to the formation of 2-Cyano-2-(methoxyimino)acetic acid. researchgate.net The study identified other metabolites, such as N-acetylcyanoglycine, which was found to be fungitoxic, suggesting that the metabolites of cymoxanil can have biological activity. researchgate.net

The potential for small molecules like 2-Cyano-2-(methoxyimino)acetic acid to interact with proteins is a key area of toxicology research. Covalent binding of reactive metabolites to proteins is a known mechanism of toxicity for some chemicals. hyphadiscovery.comnih.gov While there is no direct evidence of 2-Cyano-2-(methoxyimino)acetic acid forming protein adducts, the study of such interactions is crucial for understanding the full toxicological profile of the parent pesticide. The identification of protein targets of reactive metabolites is an active area of research. nih.gov

Advanced Applications of 2 Cyano 2 Methoxyimino Acetic Acid in Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

2-Cyano-2-(methoxyimino)acetic acid is a versatile building block in the field of organic chemistry, primarily recognized for its role as a key intermediate in the synthesis of more complex molecules. Its unique structure, featuring a cyano group, a methoxyimino group, and a carboxylic acid, allows for a variety of chemical transformations, making it a valuable precursor in several synthetic pathways.

Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The structural motifs present in 2-Cyano-2-(methoxyimino)acetic acid are found in a range of biologically active compounds, establishing it as a critical intermediate in the pharmaceutical and agrochemical industries.

In the realm of pharmaceuticals, this compound serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a known component in the synthetic routes leading to certain modern antibiotics. The methoxyimino group is a key feature in many third-generation cephalosporin (B10832234) antibiotics, contributing to their stability against β-lactamase enzymes. While specific examples are proprietary, the general strategy involves the coupling of the 2-Cyano-2-(methoxyimino)acetyl moiety with a β-lactam core structure.

In the agrochemical sector, 2-Cyano-2-(methoxyimino)acetic acid is a known environmental transformation product of the fungicide Cymoxanil (B33105). nih.gov This indicates its structural relevance in the development and degradation pathways of certain crop protection agents. Its derivatives are often investigated for their potential as herbicides and fungicides. The presence of the cyano and oxime ether groups can impart specific biological activities to the final molecule.

| Intermediate | Application Area | Key Structural Contribution |

| 2-Cyano-2-(methoxyimino)acetic acid | Pharmaceuticals | Precursor to β-lactam antibiotic side chains |

| 2-Cyano-2-(methoxyimino)acetic acid | Agrochemicals | Building block for fungicides and herbicides |

Preparation of Specialty Organic Molecules

Beyond its role in large-scale industrial synthesis, 2-Cyano-2-(methoxyimino)acetic acid is also employed in the laboratory-scale preparation of specialty organic molecules for research purposes. Its functional groups can be selectively modified to create a diverse array of compounds with unique properties. For example, the carboxylic acid can be converted into esters, amides, or acid chlorides, while the cyano group can undergo hydrolysis or reduction. These transformations open up pathways to novel heterocyclic compounds and other complex organic structures that are valuable in materials science and medicinal chemistry research.

Contributions to Dye-Sensitized Solar Cells (DSSC) Research

In the field of renewable energy, 2-Cyano-2-(methoxyimino)acetic acid and its derivatives have found applications in the research and development of dye-sensitized solar cells (DSSCs). mdpi.com DSSCs are a type of photovoltaic cell that mimics photosynthesis by using a molecular dye to absorb sunlight and convert it into electrical energy. mdpi.comosu.edu

The cyanoacetic acid moiety is a well-established and effective anchoring group for organic dyes onto the surface of semiconductor materials like titanium dioxide (TiO2), which is a key component of DSSCs. mdpi.comvibgyorpublishers.org This anchoring is crucial for efficient electron injection from the excited dye molecule into the semiconductor's conduction band. mdpi.com The electron-withdrawing nature of the cyano group can also favorably influence the electronic properties of the dye, enhancing charge separation and reducing charge recombination, which are critical factors for achieving high power conversion efficiencies. researchgate.net

Research has explored the use of various organic dyes incorporating cyano-functional groups. While direct use of 2-Cyano-2-(methoxyimino)acetic acid as the primary dye is not common, its structural elements are incorporated into more complex dye molecules. These "push-pull" architectures typically consist of a donor group, a π-conjugated bridge, and an acceptor/anchoring group, where the cyanoacetic acid derivative serves as the latter. mdpi.com The methoxyimino group can also play a role in tuning the dye's absorption spectrum and electrochemical properties.

| DSSC Component | Function | Relevance of Cyanoacetic Acid Moiety |

| Organic Dye | Light absorption and electron injection | Serves as an effective anchoring group to the TiO2 surface |

| TiO2 Nanoparticles | Semiconductor material | Provides a high surface area for dye adsorption |

| Electrolyte | Redox mediator for dye regeneration | Completes the electrical circuit |

Applications in Analytical Chemistry Methodologies

The unique chemical properties of 2-Cyano-2-(methoxyimino)acetic acid also lend themselves to applications in analytical chemistry, particularly in the development of separation techniques and in metabolomics research.

Development of Chromatographic Separation Techniques

In high-performance liquid chromatography (HPLC), the development of new stationary phases and mobile phase compositions is crucial for achieving efficient separation of complex mixtures. The polarity and functional groups of 2-Cyano-2-(methoxyimino)acetic acid make it a useful test analyte for characterizing the performance of new chromatographic columns, especially those designed for the separation of polar organic acids. For instance, it can be used to evaluate the retention behavior and selectivity of mixed-mode or reverse-phase columns under various conditions. sielc.com Its deuterated form, 2-Cyano-2-(methoxyimino)acetic Acid-d3, is also available for use as an internal standard in quantitative analysis using mass spectrometry. clearsynth.comlgcstandards.com

Utility in Metabolomics Studies of Short-Chain Organic Acids

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, often involves the analysis of numerous short-chain organic acids, which are key intermediates in various metabolic pathways. The structural similarity of 2-Cyano-2-(methoxyimino)acetic acid to endogenous metabolites makes it a relevant compound in the development of analytical methods for metabolomics. It can be used as a standard for optimizing extraction, derivatization, and detection methods for short-chain organic acids by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Furthermore, its presence as a xenobiotic metabolite, for example from the fungicide Cymoxanil, necessitates its inclusion in targeted metabolomics studies assessing environmental exposures. nih.gov

Future Research Directions and Unexplored Avenues for 2 Cyano 2 Methoxyimino Acetic Acid

Discovery of Novel Synthetic Routes and Catalytic Systems

The development of efficient and sustainable synthetic methods for 2-Cyano-2-(methoxyimino)acetic acid and its derivatives is a primary area for future investigation. While traditional methods often rely on a two-step oximation-methylation sequence of cyanoacetamide, there is considerable scope for the discovery of more advanced and greener alternatives.

Future research could focus on:

One-Pot Syntheses: Inspired by modified Pinner reactions that achieve high yields for related compounds, the development of a one-pot synthesis for 2-Cyano-2-(methoxyimino)acetic acid from simple precursors would be a significant advancement. This could involve the reaction of cyanoketone (B1222219) precursors with anhydrous methanol (B129727) in the presence of an acid catalyst, followed by in-situ oximation and methylation.

Catalytic Dehydration of Aldoximes: The use of catalysts like [RuCl2(p-cymene)]2 for the dehydration of aldoximes to nitriles presents a promising avenue. organic-chemistry.org Investigating analogous catalytic systems for the direct conversion of suitable precursors to 2-Cyano-2-(methoxyimino)acetic acid could lead to more efficient and environmentally benign processes.

Photocatalysis and Electrocatalysis: The application of light- or electricity-driven synthetic methods is a burgeoning field in organic chemistry. Exploring the photocatalytic or electrocatalytic synthesis of 2-Cyano-2-(methoxyimino)acetic acid could offer milder reaction conditions and unique selectivity profiles.

Enzymatic and Chemoenzymatic Routes: Leveraging the specificity of enzymes, such as those from the aldoxime dehydratase (Oxd) family, could enable highly selective and sustainable production. nih.gov A chemoenzymatic cascade starting from a suitable carboxylic acid could be a viable and green synthetic strategy. nih.gov

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Route | Potential Advantages | Key Research Challenges |

| One-Pot Pinner Reaction | High yield, reduced workup | Strict moisture control, optimization of reaction conditions |

| Catalytic Dehydration | High efficiency, mild conditions | Catalyst design and screening, substrate compatibility |

| Photocatalysis | Green energy source, novel reactivity | Catalyst development, understanding reaction mechanisms |

| Chemoenzymatic Cascade | High selectivity, sustainable | Enzyme stability and compatibility, process optimization |

Investigation of Unconventional Reactivity Modes

The unique combination of functional groups in 2-Cyano-2-(methoxyimino)acetic acid suggests a rich and underexplored reactivity profile. Moving beyond its known substitution and condensation reactions, future research should probe more unconventional transformations.

Key areas for exploration include:

Radical Reactions: The cleavage of the N-O bond in oximes can generate radical intermediates. nih.govresearchgate.net Investigating the radical-mediated reactions of 2-Cyano-2-(methoxyimino)acetic acid could open up new pathways for C-H functionalization and the synthesis of complex molecules. For instance, iron-catalyzed direct C–H cyanoalkylation of heteroarenes using cyclobutanone (B123998) oxime esters as a source of cyanoalkyl motifs suggests the potential for similar reactivity with 2-Cyano-2-(methoxyimino)acetic acid. acs.org

Cycloaddition Reactions: The cyano and methoxyimino groups could participate in various cycloaddition reactions, providing access to novel heterocyclic scaffolds. youtube.com For example, exploring [3+2] cycloadditions with suitable dipolarophiles could lead to the synthesis of unique five-membered rings.

Transition Metal-Catalyzed Cross-Coupling: The carboxylic acid moiety could be leveraged in decarboxylative cross-coupling reactions to form new C-C or C-heteroatom bonds, a powerful tool for molecular diversification. nih.gov

Multicomponent Reactions (MCRs): The inherent functionality of 2-Cyano-2-(methoxyimino)acetic acid makes it an ideal candidate for MCRs. mdpi.comsemanticscholar.org Designing novel MCRs that incorporate this compound could enable the rapid and efficient synthesis of diverse and complex molecular architectures. beilstein-journals.org

Integration of Advanced Spectroscopic and Computational Techniques

A deeper understanding of the structural, electronic, and reactive properties of 2-Cyano-2-(methoxyimino)acetic acid can be achieved through the synergistic use of advanced spectroscopic and computational methods.

Future research should involve:

Advanced NMR and Mass Spectrometry: While standard spectroscopic techniques are used for characterization, the application of more advanced methods like solid-state NMR, 2D NMR techniques (HSQC, HMBC), and high-resolution mass spectrometry can provide more detailed structural insights and help in the characterization of reaction intermediates and products. The availability of isotopically labeled versions, such as 2-Cyano-2-(methoxyimino)acetic Acid-d3, can further aid in mechanistic studies. clearsynth.com

Density Functional Theory (DFT) Calculations: DFT can be employed to predict and understand various molecular properties, including optimized geometry, vibrational frequencies (FT-IR and Raman spectra), electronic properties (HOMO-LUMO energy gap), and reactivity indices. nih.govresearchgate.netnih.govmdpi.com Such studies can guide experimental design and provide a theoretical framework for interpreting observed reactivity. rsc.orgmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological targets. mdpi.com This can be particularly useful in understanding its behavior in different environments and in designing new applications.

In-situ Spectroscopic Monitoring: Utilizing techniques like in-situ FT-IR or Raman spectroscopy to monitor reactions involving 2-Cyano-2-(methoxyimino)acetic acid in real-time can provide valuable kinetic and mechanistic information.

Table 2: Application of Advanced Techniques to Study 2-Cyano-2-(methoxyimino)acetic acid

| Technique | Information Gained | Potential Research Focus |

| Advanced NMR | Detailed structural elucidation, stereochemistry | Characterization of novel derivatives and reaction intermediates |

| DFT Calculations | Electronic structure, reactivity prediction | Guiding the design of new catalysts and reactions |

| MD Simulations | Conformational dynamics, intermolecular interactions | Understanding its role in biological systems or materials |

| In-situ Spectroscopy | Reaction kinetics, mechanistic pathways | Optimizing reaction conditions for novel synthetic routes |

Role in Sustainable and Green Chemistry Methodologies

The principles of green chemistry offer a framework for developing more environmentally benign chemical processes. 2-Cyano-2-(methoxyimino)acetic acid has the potential to play a significant role in this area, both as a target for green synthesis and as a building block for sustainable materials. sphinxsai.com

Future research avenues include:

Use of Greener Solvents: Exploring the synthesis and reactions of 2-Cyano-2-(methoxyimino)acetic acid in environmentally friendly solvents like water, ethanol, or ionic liquids. semanticscholar.org

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, a key principle of atom economy. sphinxsai.com This could be achieved through the design of novel catalytic cycles or multicomponent reactions.

Renewable Feedstocks: Investigating the possibility of synthesizing 2-Cyano-2-(methoxyimino)acetic acid or its precursors from renewable resources. This aligns with the broader goal of transitioning away from fossil fuel-based chemical production. nih.govrsc.org

Catalyst Recycling: For catalytic processes, developing methods for the efficient recovery and reuse of the catalyst to minimize waste and reduce costs. organic-chemistry.org

Exploration of New Application Areas in Materials Science and Organic Synthesis

Beyond its current association with agrochemicals, the unique structural motifs of 2-Cyano-2-(methoxyimino)acetic acid make it a promising candidate for applications in materials science and as a versatile building block in organic synthesis.

Potential new application areas to be explored:

Polymer Chemistry: The carboxylic acid and cyano groups could be utilized as functional handles for the synthesis of novel polymers. For instance, it could be incorporated into polyester (B1180765) or polyamide backbones, or used as a monomer in polymerization reactions to create materials with tailored properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in the molecule could act as coordination sites for metal ions, enabling the construction of coordination polymers or MOFs with interesting structural and functional properties, such as gas storage or catalysis.

Synthesis of Heterocyclic Compounds: The compound can serve as a versatile starting material for the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles, which are privileged scaffolds in medicinal chemistry and materials science. nih.govresearchgate.netijprajournal.com

Development of Novel Bioactive Molecules: By using 2-Cyano-2-(methoxyimino)acetic acid as a scaffold, a library of new derivatives could be synthesized and screened for a variety of biological activities, including antimicrobial, anticancer, or enzyme inhibitory properties. nih.gov

Table 3: Potential New Applications of 2-Cyano-2-(methoxyimino)acetic acid

| Application Area | Rationale | Key Research Objectives |

| Polymer Science | Presence of polymerizable functional groups | Synthesis and characterization of novel polymers, investigation of material properties |

| Coordination Chemistry | Potential for metal ion coordination | Design and synthesis of coordination polymers and MOFs, exploration of functional properties |

| Heterocyclic Synthesis | Versatile building block for cyclization reactions | Development of new synthetic routes to novel heterocyclic systems |

| Medicinal Chemistry | Scaffold for generating molecular diversity | Synthesis of derivatives and screening for biological activity |

The future of research on 2-Cyano-2-(methoxyimino)acetic acid is bright and full of potential. By moving beyond its established role and embracing a multidisciplinary approach that integrates innovative synthesis, reactivity studies, advanced analytical techniques, and a focus on sustainability, the scientific community can unlock new applications and a deeper understanding of this intriguing molecule. The unexplored avenues outlined in this article provide a roadmap for future investigations that promise to expand the chemical and technological significance of 2-Cyano-2-(methoxyimino)acetic acid.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-cyano-2-(methoxyimino)acetic acid and its derivatives?

- Methodology : Two primary approaches are documented:

- Base-mediated hydrolysis : Hydrolysis of methyl ester precursors (e.g., 2-cyano-2-(hydroxyimino)acetic acid methyl ester) using KOH in methanol (40°C, 2 h) yields the acid with 76% efficiency. Acidification to pH 2 with HCl and purification via column chromatography (n-hexane:ethyl acetate = 1:1) are critical .

- Ethanol/NaOH reflux : Refluxing the ester in ethanol with NaOH (4 h) followed by THF dilution and acidification achieves comparable yields (74%). Both methods require careful pH control to avoid side reactions .

- Key considerations : Solvent choice (methanol vs. ethanol) impacts reaction time and scalability.

Q. How can researchers characterize the stability of 2-cyano-2-(methoxyimino)acetic acid under varying pH and temperature conditions?

- Experimental design :

- pH stability : Test aqueous solutions at pH 2–10 (adjusted with HCl/NaOH) at 25°C. Monitor decomposition via HPLC or UV-Vis spectroscopy. Evidence suggests acidic conditions (pH < 4) stabilize the compound, while alkaline conditions promote hydrolysis of the cyano group .

- Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Related analogs (e.g., ZATTA derivatives) degrade above 180°C, suggesting similar thermal limits .

Q. What spectroscopic techniques are most effective for structural confirmation of 2-cyano-2-(methoxyimino)acetic acid?

- Methodological answer :

- NMR : H and C NMR can confirm the methoxyimino (–ON–OCH) and cyano (–CN) groups. The imino proton typically appears as a singlet at δ 8.2–8.5 ppm in DMSO-d .

- FT-IR : Key peaks include C≡N stretch (~2200 cm), C=O (carboxylic acid, ~1700 cm), and N–O (imine, ~1250 cm) .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the electronic properties of 2-cyano-2-(methoxyimino)acetic acid?

- Methodology :

- Use density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites. Studies on similar compounds show that exact-exchange terms improve accuracy for thermochemical properties (average deviation <2.4 kcal/mol) .

- Compare with experimental UV-Vis spectra to validate predicted electronic transitions .

Q. What is the mechanistic role of 2-cyano-2-(methoxyimino)acetic acid in transition-metal-free cyclization reactions?

- Analysis :

- The cyano group acts as an electron-withdrawing moiety, facilitating decarboxylative cyclization with acrylamides. Computational studies suggest a radical pathway initiated by single-electron transfer (SET) from the carboxylate anion .

- Kinetic studies on analogous reactions (e.g., thiazole synthesis) show rate dependence on solvent polarity and substituent electronic effects .

Q. How do structural modifications (e.g., substitution of the methoxyimino group) affect bioactivity in antimicrobial applications?

- Structure-activity relationship (SAR) :

- Replacement of methoxyimino with hydroxyimino (e.g., in 490-M18 derivatives) reduces antimicrobial potency by 3×, likely due to decreased lipophilicity and membrane permeability .

- Thiazole-containing analogs (e.g., ZATTA derivatives) show enhanced activity against Gram-negative bacteria, attributed to improved target binding (e.g., penicillin-binding proteins) .

- Experimental validation : Minimum inhibitory concentration (MIC) assays in nutrient broth (24 h, 37°C) are standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.